1-(Isoquinolin-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, including 1-(isoquinolin-3-yl)ethanone, involves various methodologies that highlight the adaptability and efficiency of organic synthesis techniques. For example, the synthesis of a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, was achieved through chlorination using POCl3 reagent, showcasing the utility of halogenation reactions in the modification of isoquinoline scaffolds (Murugavel et al., 2016). Another approach involves CuI-catalyzed three-component tandem reactions, demonstrating the efficiency of multi-component reactions in constructing complex molecules from simpler precursors (Ye, Zhou, & Wu, 2009).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is analyzed through various spectroscopic techniques, including FTIR, NMR, and single crystal X-ray diffraction. These analyses provide detailed insights into the molecular geometry, electronic structure, and vibrational spectra, facilitating a deeper understanding of the compound's reactivity and properties. The study by Murugavel et al. (2016) exemplifies the use of DFT computations alongside spectroscopic methods to elucidate the structural characteristics of isoquinoline derivatives.
Chemical Reactions and Properties
Isoquinoline derivatives participate in a wide range of chemical reactions, reflecting their chemical versatility. One notable reaction is the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, showcasing the potential for creating complex heterocyclic compounds through innovative synthetic routes (Kopchuk et al., 2017). Additionally, the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol represents another chemical transformation, highlighting the diverse reactivity of these compounds (Chauhan et al., 2017).
Scientific Research Applications
Synthesis and Chemical Reactions
One-Pot Synthesis : 1-(Isoquinolin-3-yl)ethanone derivatives, such as 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, can be synthesized in one-pot reactions. These compounds are produced using photostimulated SRN1 reactions involving various ketones in DMSO. Such methods are valuable for efficient and versatile chemical synthesis (Guastavino et al., 2006).
Synthesis of Novel Derivatives : Efficient and straightforward synthesis methods have been developed for creating novel derivatives of 1-(Isoquinolin-3-yl)ethanone. For example, 1,4-benzoxazepin-2-one derivatives can be synthesized through reactions involving isoquinoline and activated acetylenes, showcasing the compound's versatility in organic synthesis (Khaleghi et al., 2011).
Non-Cyanide Synthesis Methods : Novel synthesis techniques avoiding the use of cyanide have been employed in the creation of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, starting from 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone. These methods demonstrate the compound's role in the synthesis of more environmentally friendly chemical processes (Kopchuk et al., 2017).
Structural and Spectroscopic Studies
Crystal Structure and Spectroscopic Analysis : Detailed structural and vibrational spectroscopic studies have been conducted on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone derivatives. This research contributes to understanding the physical and chemical properties of such compounds, with applications in materials science and molecular engineering (Murugavel et al., 2016).
Antioxidant, Antifungal, and Antibacterial Activities : Some derivatives of 1-(Isoquinolin-3-yl)ethanone, such as arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, have shown promising antioxidant, antifungal, and antibacterial activities. This highlights the potential biomedical applications of these compounds in developing new therapeutic agents (Kumar & Vijayakumar, 2017).
Safety And Hazards
The safety information available indicates that 1-(Isoquinolin-3-yl)ethanone may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1-isoquinolin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMXNLJJYMMQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-3-yl)ethanone | |
CAS RN |
91544-03-5 | |
Record name | 1-(isoquinolin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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